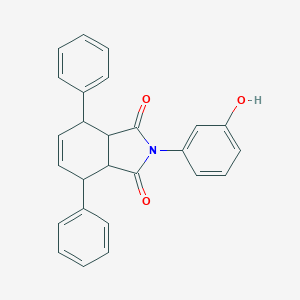
2,2'-ethane-1,2-diylbis(3a-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2'-ethane-1,2-diylbis(3a-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione) is a complex organic compound belonging to the class of isoindoline derivatives This compound is characterized by its unique structure, which includes two isoindoline units connected by an ethyl bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2'-ethane-1,2-diylbis(3a-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione) typically involves multi-step organic reactions. One common method starts with the preparation of the isoindoline core through a cyclization reaction of an appropriate precursor. The subsequent steps involve the introduction of the ethyl bridge and the methyl groups through alkylation reactions. The final product is obtained after purification using techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2'-ethane-1,2-diylbis(3a-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
2,2'-ethane-1,2-diylbis(3a-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione) has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,2'-ethane-1,2-diylbis(3a-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2'-ethane-1,2-diylbis(3a-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione)
- 2,2'-ethane-1,2-diylbis(3a-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione)
Uniqueness
The uniqueness of 2,2'-ethane-1,2-diylbis(3a-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione) lies in its specific structural features and functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit unique biological activities or serve as a more efficient intermediate in synthetic processes.
Propiedades
Fórmula molecular |
C20H24N2O4 |
|---|---|
Peso molecular |
356.4g/mol |
Nombre IUPAC |
2-[2-(7a-methyl-1,3-dioxo-4,7-dihydro-3aH-isoindol-2-yl)ethyl]-7a-methyl-4,7-dihydro-3aH-isoindole-1,3-dione |
InChI |
InChI=1S/C20H24N2O4/c1-19-9-5-3-7-13(19)15(23)21(17(19)25)11-12-22-16(24)14-8-4-6-10-20(14,2)18(22)26/h3-6,13-14H,7-12H2,1-2H3 |
Clave InChI |
IOWPIAKWRDDMBS-UHFFFAOYSA-N |
SMILES |
CC12CC=CCC1C(=O)N(C2=O)CCN3C(=O)C4CC=CCC4(C3=O)C |
SMILES canónico |
CC12CC=CCC1C(=O)N(C2=O)CCN3C(=O)C4CC=CCC4(C3=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 1-[(2-phenylacetyl)amino]spiro[4H-naphthalene-3,1'-cyclohexane]-2-carboxylate](/img/structure/B458751.png)

![5-bromo-N-(3-chloropropyl)-N-[cyano(phenyl)methyl]furan-2-carboxamide](/img/structure/B458755.png)

![N-{4-(dimethylamino)-6-[(6-ethoxy-3-pyridazinyl)oxy]-1,3,5-triazin-2-yl}-N,N-dimethylamine](/img/structure/B458757.png)
![6-[(3-Acetylphenyl)carbamoyl]-4-chlorocyclohex-3-ene-1-carboxylic acid](/img/structure/B458762.png)
![N-Butyl-N,4,4-trimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B458765.png)
![ethyl 2-[(5-cyclohexyl-5-methyl-4-oxo-1,6-dihydrobenzo[h]quinazolin-2-yl)sulfanyl]-2-phenylacetate](/img/structure/B458766.png)
![4,4-dimethyl-13-(4-methylpiperidin-1-yl)-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B458767.png)
![2-({[4-(butyloxy)phenyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B458768.png)

![4-phenyl-12-propan-2-yl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B458771.png)
![5-methylsulfanyl-4-phenyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B458774.png)
![N-(3-chloropropyl)-N-[cyano(phenyl)methyl]benzamide](/img/structure/B458775.png)
